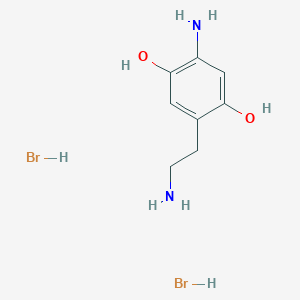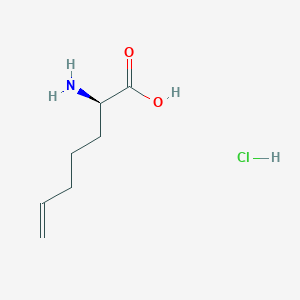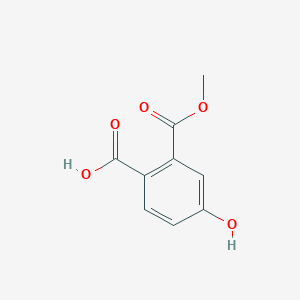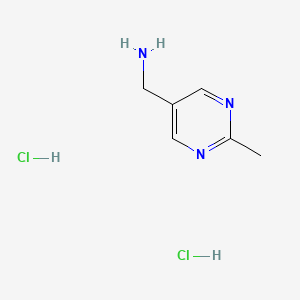
3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(2,2,2-trifluoroethyl)benzoic acid (3F4TEBA) is a fluorinated carboxylic acid that has become increasingly popular in scientific research due to its unique properties. It is a versatile molecule that can be used as a building block for synthesizing other compounds, as well as for its potential applications in drug discovery and development. In
科学的研究の応用
3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid has numerous scientific research applications. It has been used as a building block for the synthesis of other compounds such as polyfluorinated compounds and polyfluorinated polymers. It has also been used in the synthesis of drugs, such as the anti-inflammatory drug celecoxib, and in the synthesis of novel materials for use in biomedicine. In addition, 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid has been used in the synthesis of biocompatible polymers for use in drug delivery systems.
作用機序
The mechanism of action of 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid is not yet fully understood. However, it is believed that its unique properties, such as its high polarity, low volatility, and low water solubility, allow it to interact with a variety of biological molecules. Additionally, its fluoroalkyl group is thought to interact with biological membranes, allowing it to penetrate cells and interact with intracellular targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid are not yet fully understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, it has been shown to have anti-inflammatory effects in animal models.
実験室実験の利点と制限
3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively stable, making it suitable for use in a wide range of laboratory applications. Additionally, its unique properties make it useful for synthesizing other compounds and for use in drug discovery and development.
However, there are some limitations to its use in laboratory experiments. It is highly polar, making it difficult to dissolve in organic solvents, and its low water solubility makes it difficult to use in aqueous systems. Additionally, its fluoroalkyl group can interact with biological membranes, making it difficult to use in experiments involving cell culture.
将来の方向性
The future directions for 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid are numerous. It could be used to synthesize more complex compounds and polymers for use in drug discovery and development. Additionally, its anti-inflammatory properties could be further explored for use in the development of novel therapeutics. Additionally, its ability to interact with biological membranes could be explored for use in the development of targeted drug delivery systems. Finally, its unique properties could be further explored for use in the synthesis of novel materials for use in biomedicine.
合成法
3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid can be synthesized through two different methods. The first method involves the reaction of 4-bromo-3-fluorobenzene with trifluoroethyl iodide in the presence of a base such as sodium hydride. The second method involves the reaction of 4-bromo-3-fluorobenzene with trifluoroethyl bromide in the presence of a Lewis acid such as zinc chloride. Both methods yield 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid in good yields.
特性
IUPAC Name |
3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-3-5(8(14)15)1-2-6(7)4-9(11,12)13/h1-3H,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERYIZQJBPZUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine](/img/structure/B6619139.png)



![Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B6619160.png)

![tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate](/img/structure/B6619166.png)






![N-[4-(2-Pyrazinylthio)phenyl]acetamide](/img/structure/B6619210.png)